
2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Synthesis for Anti-inflammatory Applications
The design and synthesis of new indole acetamides have been explored for their potential anti-inflammatory applications. A specific indole acetamide derivative was synthesized and its structure was confirmed through spectroscopic analyses. This compound demonstrated significant anti-inflammatory activity, confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and COX-2 domains. Geometry optimization and energy framework construction provided insights into the stability and interaction energies of the compound, contributing to understanding its potential therapeutic applications (Al-Ostoot et al., 2020).
Antimicrobial Agent Development
Research into novel indole acetamide derivatives has shown promise in the development of antimicrobial agents. A series of compounds were synthesized, characterized, and evaluated for their antibacterial and antifungal activities. Certain derivatives displayed promising activity against various pathogenic microorganisms, highlighting the potential of indole acetamide derivatives in addressing antimicrobial resistance (Debnath & Ganguly, 2015).
Investigation of Molecular Interactions and Stability
The investigation of molecular interactions and stability of indole acetamide derivatives has been a focus of research. Studies involving crystal structure analysis and vibrational analysis through density functional theory calculations have provided valuable insights. This research aids in understanding the molecular basis of the compounds' biological activities and their potential therapeutic applications (Kalita & Baruah, 2010).
Exploration of Antioxidant Properties
Indole acetamide derivatives have also been explored for their antioxidant properties. The synthesis of novel compounds and their evaluation using various antioxidant assays revealed significant activity. This research opens up possibilities for the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Antiplasmodial Activity Against Malaria
Research into N-(3-Trifluoroacetyl-indol-7-yl) acetamides has revealed potential in vitro antiplasmodial properties. Novel compounds prepared through a series of chemical reactions were evaluated against the Plasmodium falciparum parasite. Preliminary results showed promising biological activity, contributing to the search for new antimalarial drugs (Mphahlele et al., 2017).
Properties
IUPAC Name |
2-indol-1-yl-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-25-16-7-6-13(18(19,20)21)10-14(16)22-17(24)11-23-9-8-12-4-2-3-5-15(12)23/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUWVZZIDDPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
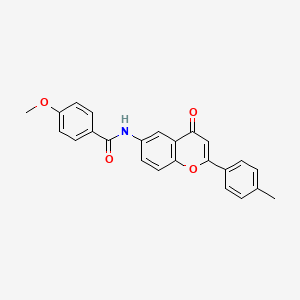
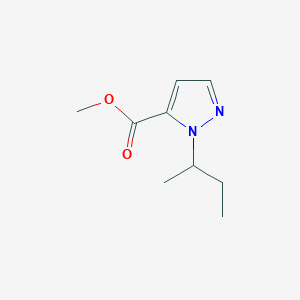
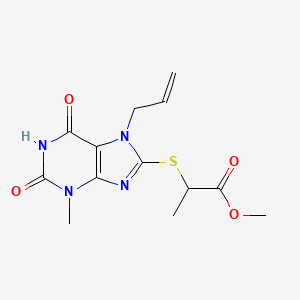

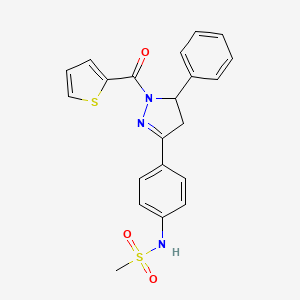
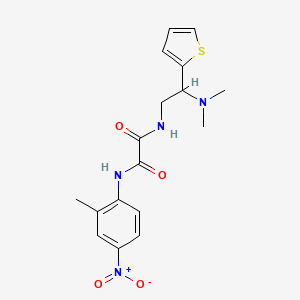

![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)
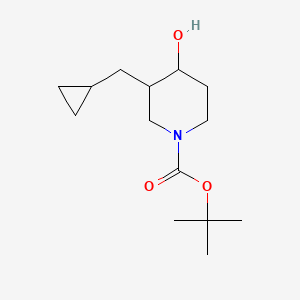
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)


